

Ifflaiamine: A Technical Review of a Furoquinoline Alkaloid

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Compound of Interest

Compound Name: Ifflaiamine

Cat. No.: B121446

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **Ifflaiamine**, a furoquinoline alkaloid isolated from the Australian plant species *Flindersia ifflaiana*. Despite its early discovery, the publicly available scientific literature on **Ifflaiamine** is limited, with foundational research dating back to the 1960s. This guide synthesizes the available information, focusing on its chemical properties and historical context.

Core Chemical Information

Ifflaiamine is chemically identified as (-)-3,9-Dihydro-2,3,3,9-tetramethylfuro[2,3-b]quinoline-4(2H)-one. It is a natural product that has been isolated and purified from the wood of *Flindersia ifflaiana* F. Muell.^[1]

Property	Value	Source
Chemical Formula	C15H17NO2	
Molecular Weight	243.3 g/mol	
CAS Number	31520-95-3	
Melting Point	128 - 129 °C	
Boiling Point (Predicted)	334.5±42.0 °C	
Density (Predicted)	1.19±0.1 g/cm3	

Historical Research and Discovery

The primary and most cited research on **Ifflaiamine** was published in 1963 in the Australian Journal of Chemistry. This seminal work by Bosson, Rasmussen, and colleagues detailed the isolation and structural elucidation of the compound as part of a broader investigation into the chemical constituents of Australian *Flindersia* species.^[1] This foundational study remains the cornerstone of our current understanding of **Ifflaiamine**'s chemical structure.

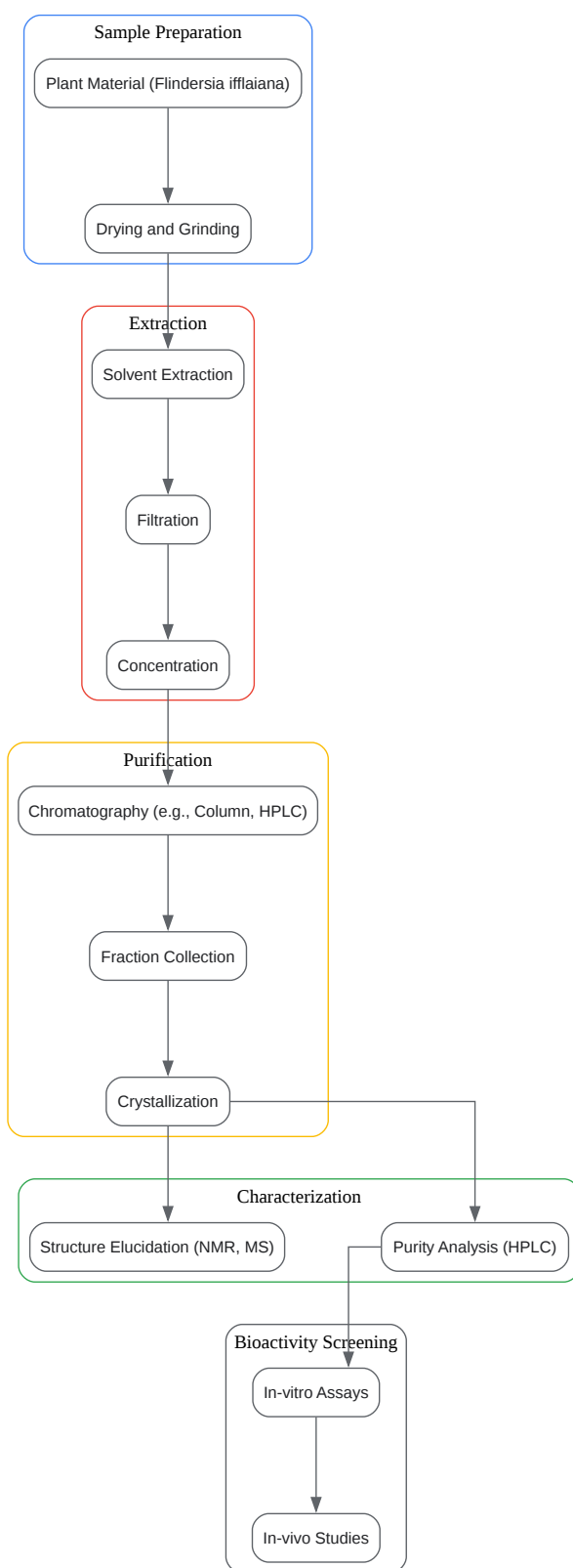
Biological Activity and Experimental Data

Contemporary research and detailed experimental data on the biological activity of **Ifflaiamine** are not readily available in the public domain. The initial discovery paper focused primarily on the chemical structure and did not extensively report on its pharmacological properties. As such, there is a significant gap in the scientific literature regarding its mechanism of action, potential therapeutic effects, and any associated signaling pathways.

Due to the absence of published biological data, this guide cannot provide quantitative data tables on bioactivity or detailed experimental protocols for assays in which **Ifflaiamine** has been tested.

Experimental Workflow: Natural Product Isolation

The general process for isolating a natural product like **Ifflaiamine** from a plant source follows a well-established workflow. The diagram below illustrates a typical experimental procedure for the extraction and purification of a novel compound from a plant matrix.



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A generalized workflow for natural product isolation and characterization.

Future Directions

The limited available data on **Ifflaiaimine** presents a clear opportunity for further research. Modern analytical and screening techniques could be applied to:

- Re-isolate and confirm the structure of **Ifflaiaimine** from *Flindersia iffllaiana*.
- Screen for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
- Elucidate its mechanism of action and identify any interacting signaling pathways if bioactivity is confirmed.
- Explore synthetic routes to produce **Ifflaiaimine** and its analogs for structure-activity relationship (SAR) studies.

In conclusion, while **Ifflaiaimine** is a known natural product with a defined chemical structure, its biological properties remain largely unexplored. This presents an open field for researchers in drug discovery and natural product chemistry to investigate the potential of this furoquinoline alkaloid.

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References

- 1. Ifflaiaimine | Flindersia | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
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